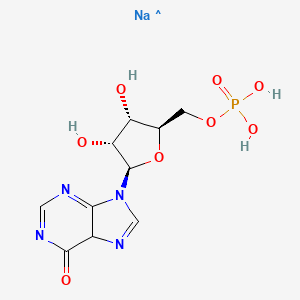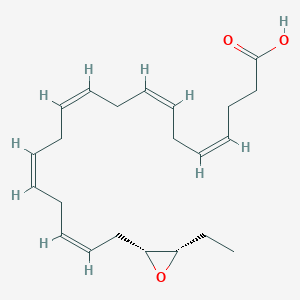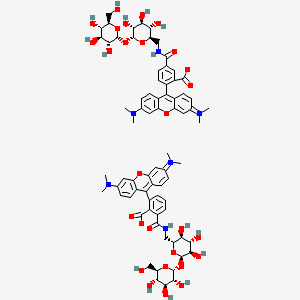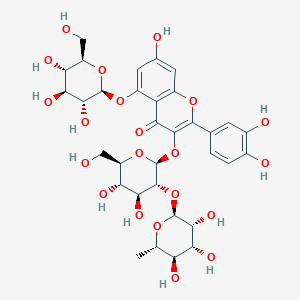
Calendoflavobioside 5-O-glucoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calendoflavobioside 5-O-glucoside is a flavone glycoside that can be isolated from the plant Impatiens balsamina L . It belongs to the class of flavonoids, which are known for their diverse biological activities and potential health benefits . The compound has a molecular weight of 772.66 and a chemical formula of C33H40O21 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Calendoflavobioside 5-O-glucoside can be synthesized through the glycosylation of quercetin with appropriate sugar donors under controlled conditions . The reaction typically involves the use of glycosyl donors such as glucose or rhamnose, and catalysts like Lewis acids to facilitate the glycosylation process .
Industrial Production Methods
Industrial production of this compound involves the extraction and isolation from natural sources, particularly from the seeds of Impatiens balsamina L . The extraction process includes solvent extraction, followed by purification using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
Calendoflavobioside 5-O-glucoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at specific positions on the flavone structure.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted flavone glycosides .
Scientific Research Applications
Calendoflavobioside 5-O-glucoside has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Calendoflavobioside 5-O-glucoside involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes, receptors, and signaling pathways involved in oxidative stress, inflammation, and cell proliferation . It can inhibit the activity of enzymes like cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators . Additionally, it can induce apoptosis in cancer cells by activating apoptotic pathways and inhibiting cell survival pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Calendoflavobioside 5-O-glucoside include other flavone glycosides such as:
- Quercetin 3-O-neohesperidoside
- Isorhamnetin 3-O-neohesperidoside
- Rutin (Quercetin 3-O-rutinoside)
- Narcissin (Isorhamnetin 3-O-rutinoside)
Uniqueness
This compound is unique due to its specific glycosylation pattern, which imparts distinct biological activities and chemical properties compared to other flavone glycosides . Its unique structure allows it to interact with different molecular targets and exhibit a range of biological effects .
Properties
Molecular Formula |
C33H40O21 |
|---|---|
Molecular Weight |
772.7 g/mol |
IUPAC Name |
3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-7-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C33H40O21/c1-9-19(39)23(43)26(46)31(48-9)54-30-25(45)21(41)17(8-35)52-33(30)53-29-22(42)18-14(49-28(29)10-2-3-12(37)13(38)4-10)5-11(36)6-15(18)50-32-27(47)24(44)20(40)16(7-34)51-32/h2-6,9,16-17,19-21,23-27,30-41,43-47H,7-8H2,1H3/t9-,16+,17+,19-,20+,21+,23+,24-,25-,26+,27+,30+,31-,32+,33-/m0/s1 |
InChI Key |
SASBTQZCEZKGNV-HIGDFRAKSA-N |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=C(OC4=C(C3=O)C(=CC(=C4)O)OC5C(C(C(C(O5)CO)O)O)O)C6=CC(=C(C=C6)O)O)CO)O)O)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
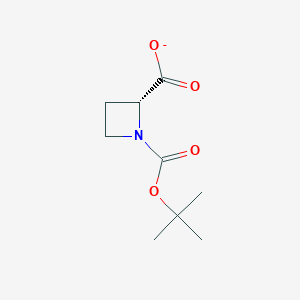
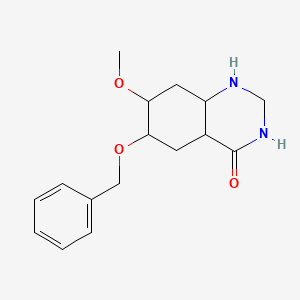

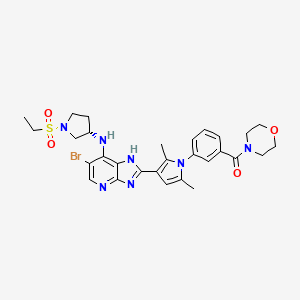
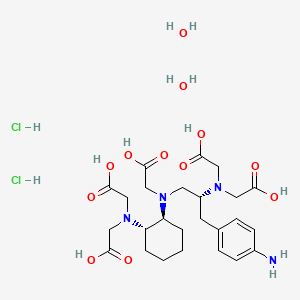
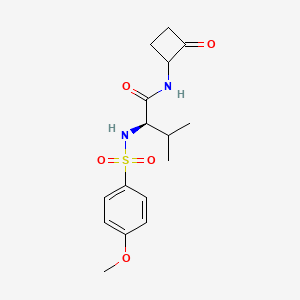
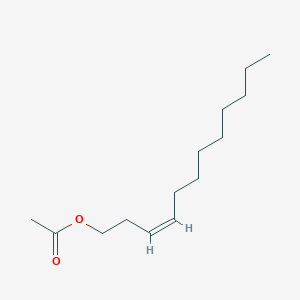
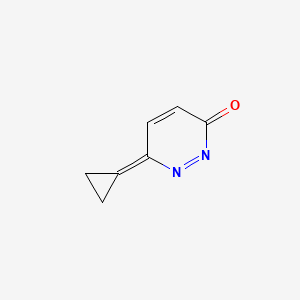
![methyl 1-[[(2R,4aS,6aR,6aS,14aS,14bR)-10-hydroxy-2,4a,6a,6a,9,14a-hexamethyl-11-oxo-1,3,4,5,6,13,14,14b-octahydropicen-2-yl]carbamoylamino]cyclobutane-1-carboxylate](/img/structure/B12362482.png)

